molecular formula C5H11ClFN B6302320 (3S)-3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 2227197-34-2

(3S)-3-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No. B6302320
CAS RN: 2227197-34-2
M. Wt: 139.60 g/mol
InChI Key: YJLVCUNOYYRZMV-NUBCRITNSA-N
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Description

“(3S)-3-(Fluoromethyl)pyrrolidine hydrochloride” is a chemical compound that belongs to the class of pyrrolidines . Pyrrolidines are a significant class of synthetic and natural plant metabolites, which show a diversity of pharmacological activities . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of pyrrolidines involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety that serves as the unprecedented polar head of the mesogens . The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks have also been reported .


Molecular Structure Analysis

The molecular structure of pyrrolidines is characterized by a fully saturated pyrrolidine ring . This ring is known to exhibit two predominant pucker modes, C-4 (Cç) exo and endo envelope conformers, whose ratio can be controlled by proper substituents in the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidines include the trifluoromethylation of carbon-centered radical intermediates . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidines are characterized by high charge density associated with low charge distribution in the fully saturated pyrrolidine ring . This leads to the high melting temperature of the materials due to strong ionic interactions .

Future Directions

The future directions in the field of pyrrolidines research include the development of a potent anticancer scaffold with negligible side effects . Additionally, the synthesis and evaluation of the structure–property relationship of a new class of pyrrolinium-based ionic liquid crystals have been reported .

properties

IUPAC Name

(3S)-3-(fluoromethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCUNOYYRZMV-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(fluoromethyl)pyrrolidine hydrochloride

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